molecular formula C13H16O5S B8045500 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

Cat. No.: B8045500
M. Wt: 284.33 g/mol
InChI Key: LNXVQKIDXKPFEH-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylmethoxy group and an ethylsulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid typically involves multiple steps, starting with the preparation of the cyclopropylmethoxy group. One common approach is to react cyclopropane with methanol under acidic conditions to form cyclopropylmethanol, which is then converted to the cyclopropylmethoxy group through a subsequent reaction with a suitable reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) in ethanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It can be employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid can be compared to other similar compounds, such as:

  • 2-(Cyclopropylmethoxy)phenylboronic acid: Both compounds share the cyclopropylmethoxy group but differ in their functional groups and applications.

  • 2-(Cyclopropylmethoxy)benzamide: Similar in structure but with an amide group instead of a carboxylic acid, leading to different chemical properties and uses.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-ethylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S/c1-2-19(16,17)10-5-6-12(11(7-10)13(14)15)18-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXVQKIDXKPFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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